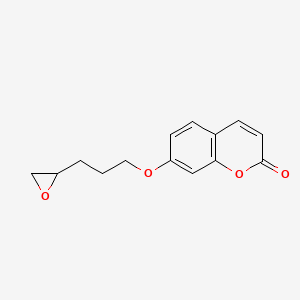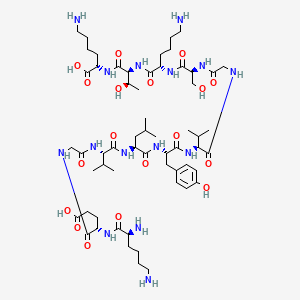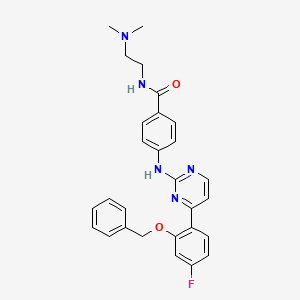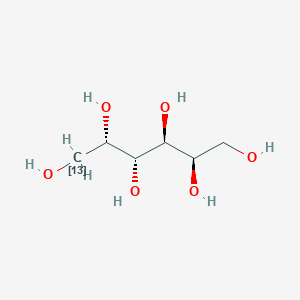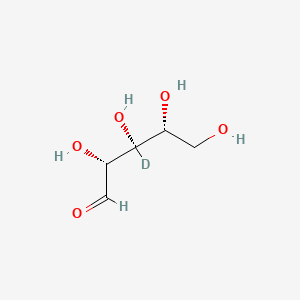
Xylose-d1-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylose-d1-2 is a deuterated form of xylose, a monosaccharide of the aldopentose type consisting of five carbon atoms and an aldehyde functional group. Xylose is a sugar commonly found in wood and is widely used in various industrial applications. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Xylose-d1-2 typically involves the deuteration of xylose. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium into the xylose molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is ensured through various purification techniques, including chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Xylose-d1-2 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a common sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Reagents such as halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Xylonic acid
Reduction: Xylitol
Substitution: Various substituted xylose derivatives
Aplicaciones Científicas De Investigación
Xylose-d1-2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolism of xylose in various organisms.
Medicine: Used in diagnostic tests to study malabsorption and other gastrointestinal conditions.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.
Mecanismo De Acción
The mechanism of action of Xylose-d1-2 involves its metabolism through various biochemical pathways. In microorganisms, xylose isomerase and xylulokinase play key roles in converting xylose to xylulose, which then enters the pentose phosphate pathway. The deuterium label in this compound allows researchers to track its metabolic fate and study the kinetics of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
D-Xylonic Acid: A product of xylose oxidation.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Xylooligosaccharides: Short chains of xylose units used as prebiotics.
Uniqueness
Xylose-d1-2 is unique due to its deuterium label, which makes it an invaluable tool in research. The isotopic substitution allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2R,3S,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i5D |
Clave InChI |
PYMYPHUHKUWMLA-ITINVTGCSA-N |
SMILES isomérico |
[2H][C@]([C@@H](CO)O)([C@H](C=O)O)O |
SMILES canónico |
C(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


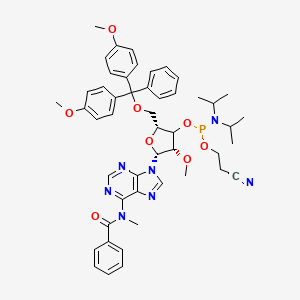
![[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12393521.png)
![N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[4-[2-[4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-morpholin-4-ylpyrimidin-2-yl]oxyethyl]phenyl]hexanediamide](/img/structure/B12393532.png)
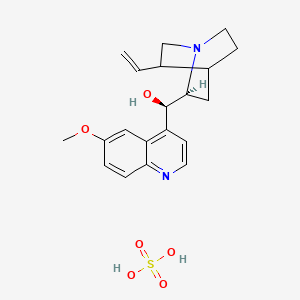
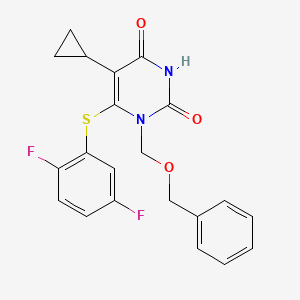
![N-[1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393551.png)

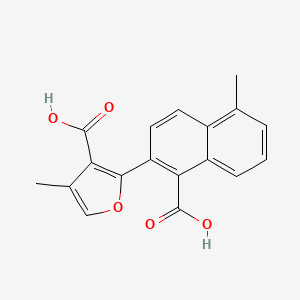
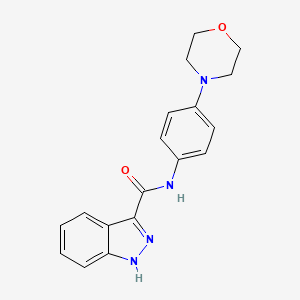
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
